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Compound of Interest

Compound Name: Isovalerophenone

Cat. No.: B1672632

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovalerophenone, also known as 3-methyl-1-phenyl-1-butanone or isobutyl phenyl ketone, is
an aromatic ketone with the chemical formula C11H140.[1][2] This technical guide provides a
comprehensive overview of its chemical and physical properties, synthesis, spectroscopic
analysis, and safety information. While Isovalerophenone is a known chemical entity, its
biological activities and potential applications in drug development are not extensively
documented in publicly available literature, suggesting an area ripe for further investigation.

Physicochemical Properties

The fundamental physicochemical properties of Isovalerophenone are summarized in the
table below, compiled from various chemical suppliers and databases.
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Property Value Reference
CAS Number 582-62-7 [2]
Molecular Formula C11H140 [1][2]
Molecular Weight 162.23 g/mol [2]
Appearance Colorless to pale yellow liquid [1]

Odor Fresh-fruity, sweet [1]

Boiling Point 72-74 °C at 3 mmHg [2]

Density 0.966 g/mL at 25 °C [2]

Refractive Index (n20/D)

1.512

[2]

Flash Point 99 °C (210.2 °F) - closed cup [2]
- Insoluble in water; soluble in

Solubility _ [1]
alcohol and oils
1S/C11H140/c1-9(2)8-

InChl 11(12)10-6-4-3-5-7-10/h3- [3]
7,9H,8H2,1-2H3

SMILES CC(C)CC(=0O)clcccecl [2]

Synthesis of Isovalerophenone

Isovalerophenone can be synthesized through several methods, with the Friedel-Crafts

acylation being a common approach.

Friedel-Crafts Acylation

This method involves the reaction of benzene with isovaleryl chloride in the presence of a

Lewis acid catalyst, such as aluminum chloride (AICIz). The isovaleryl chloride acts as the

acylating agent, introducing the isovaleryl group onto the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation
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e Materials: Anhydrous aluminum chloride, benzene, isovaleryl chloride, methylene chloride (or
another suitable solvent), hydrochloric acid, saturated sodium bicarbonate solution,
anhydrous magnesium sulfate, ice.

e Procedure:

o In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a
suspension of anhydrous aluminum chloride in a dry solvent like methylene chloride is
prepared and cooled in an ice bath.

o Isovaleryl chloride, dissolved in the same solvent, is added dropwise to the stirred
suspension. The reaction is exothermic and the temperature should be controlled.

o After the addition of isovaleryl chloride, benzene is added dropwise.

o The reaction mixture is then allowed to warm to room temperature and stirred for a
specified time to ensure the completion of the reaction.

o The reaction is quenched by carefully pouring the mixture into a beaker containing ice and
concentrated hydrochloric acid.

o The organic layer is separated, and the aqueous layer is extracted with methylene
chloride.

o The combined organic layers are washed with saturated sodium bicarbonate solution and
then with water.

o The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed by rotary evaporation.

o The crude Isovalerophenone can be purified by vacuum distillation.

Other Synthetic Routes

Alternative methods for the production of Isovalerophenone include:

e The reduction of isobutyl phenylcarbinol.[1]
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¢ The reaction of benzonitrile with isobutyl magnesium chloride followed by hydration.[1]

Reaction Setup

Benzene + Isovaleryl Chloride AICI3 in CH2CI2

Friedel-Crafts Acylation
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A generalized workflow for the synthesis and purification of Isovalerophenone.

Spectroscopic Analysis

The structure of Isovalerophenone can be confirmed using various spectroscopic techniques.

'H NMR Spectroscopy

The proton NMR spectrum of Isovalerophenone is expected to show the following signals:

o A multiplet in the aromatic region (& 7.2-8.0 ppm) corresponding to the five protons of the
phenyl group.

e Adoublet at approximately & 2.8 ppm corresponding to the two protons of the methylene
group (-CHz-) adjacent to the carbonyl group.

o A multiplet at approximately & 2.2 ppm for the single proton of the methine group (-CH-).

e Adoublet at approximately & 0.9 ppm corresponding to the six equivalent protons of the two
methyl groups (-CHs).

3C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton:
o A signal for the carbonyl carbon around & 200 ppm.

» Signals for the aromatic carbons in the range of 4 128-137 ppm.

« Signals for the aliphatic carbons: the methylene carbon (-CHz-) around & 45 ppm, the
methine carbon (-CH-) around & 25 ppm, and the methyl carbons (-CHs) around & 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Isovalerophenone is characterized by:

e A strong absorption band around 1685 cm~1 corresponding to the C=0 stretching vibration of
the aromatic ketone.

e C-H stretching vibrations for the aromatic ring just above 3000 cm—1.
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e C-H stretching vibrations for the aliphatic part of the molecule just below 3000 cm~1.

e C=C stretching vibrations for the aromatic ring in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M*) would be observed at m/z = 162. Key
fragmentation patterns would include the loss of the isobutyl group to give a benzoyl cation at
m/z = 105, which is often the base peak. Another significant fragment would be the phenyl
cation at m/z = 77.

Safety and Handling
Isovalerophenone is classified with the following hazards:
e GHS Pictogram: GHSO07 (Exclamation Mark)
 Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.[4]
o H319: Causes serious eye irritation.[4]
o H335: May cause respiratory irritation.[4]

 Precautionary Statements:

(¢]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

[¢]

P280: Wear protective gloves/eye protection/face protection.

[¢]

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

[e]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[4]
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It is recommended to handle Isovalerophenone in a well-ventilated area, wearing appropriate
personal protective equipment (PPE), including gloves and safety goggles.

Biological Activity and Mechanism of Action

Currently, there is a notable lack of detailed, publicly available scientific literature on the
specific biological activities, pharmacological effects, and mechanism of action of
Isovalerophenone. While some sources mention its use in the production of microcapsules
and polyvinyl chloride, its potential in the realm of drug discovery and development remains
largely unexplored.[4] The structure of Isovalerophenone, an aromatic ketone, is a common
motif in various biologically active compounds; however, without specific studies on this
particular molecule, any discussion of its potential pharmacological role would be speculative.
Further research is required to elucidate any potential therapeutic applications, target
interactions, and signaling pathways that may be modulated by Isovalerophenone.

Conclusion

Isovalerophenone is a well-characterized aromatic ketone with established physicochemical
properties and synthetic routes. Its spectroscopic profile is consistent with its chemical
structure. While comprehensive safety data is available, a significant gap exists in the
understanding of its biological activity and potential as a pharmacologically active agent. This
presents an opportunity for further research to explore its potential in drug discovery and
development, and to investigate its interactions with biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Isovalerophenone (CAS
582-62-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672632#isovalerophenone-cas-582-62-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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